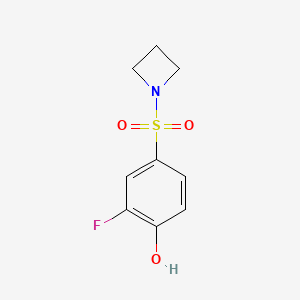
4-(Azetidine-1-sulfonyl)-2-fluoro-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidine-1-sulfonyl)-2-fluorophenol is an organic compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorophenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidine-1-sulfonyl)-2-fluorophenol typically involves the following steps:
Formation of Azetidine-1-sulfonyl Chloride: This intermediate can be prepared by reacting azetidine with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The azetidine-1-sulfonyl chloride is then reacted with 2-fluorophenol in the presence of a base such as triethylamine to yield 4-(Azetidine-1-sulfonyl)-2-fluorophenol.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(Azetidine-1-sulfonyl)-2-fluorophenol can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can be oxidized or reduced under suitable conditions.
Coupling Reactions: The fluorophenol moiety can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce quinones.
科学的研究の応用
4-(Azetidine-1-sulfonyl)-2-fluorophenol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique functional groups make it suitable for developing new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the construction of bicyclic beta-lactam carboxylic esters.
作用機序
The mechanism of action of 4-(Azetidine-1-sulfonyl)-2-fluorophenol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenol moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(Azetidine-1-sulfonyl)phenol: Similar structure but lacks the fluorine atom.
4-(Azetidine-1-sulfonyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group.
4-(Azetidine-1-sulfonyl)phenylboronic acid: Features a boronic acid group.
Uniqueness
4-(Azetidine-1-sulfonyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets.
特性
分子式 |
C9H10FNO3S |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
4-(azetidin-1-ylsulfonyl)-2-fluorophenol |
InChI |
InChI=1S/C9H10FNO3S/c10-8-6-7(2-3-9(8)12)15(13,14)11-4-1-5-11/h2-3,6,12H,1,4-5H2 |
InChIキー |
ZZVIJLQKYYKFJR-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


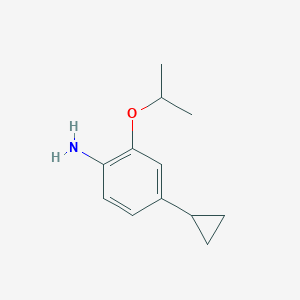

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
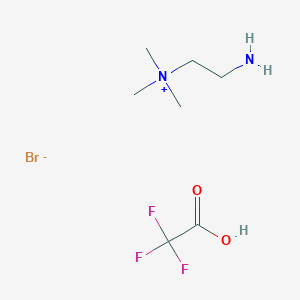
![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)
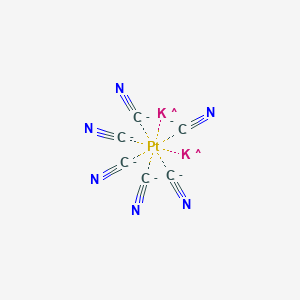
![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)


![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
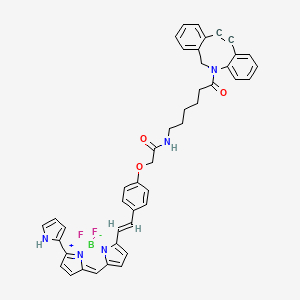
![N,N-Diethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721640.png)
![2-[4-(5-Hydroxymethylpyridin-3-yl)-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13721645.png)

